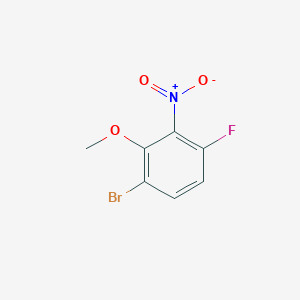
6-Bromo-3-fluoro-2-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitroanisole typically involves multi-step reactions starting from anisole. The general steps include:
Nitration: Anisole undergoes nitration to introduce the nitro group.
Bromination: The nitroanisole is then brominated to introduce the bromine atom.
Fluorination: Finally, the compound is fluorinated to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amines: Reduction of the nitro group yields corresponding amines.
Substituted Anisoles: Substitution reactions can yield various substituted anisoles depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-fluoro-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-fluoro-2-nitroanisole involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and halogens makes it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluoro-6-nitroanisole
- 2-Bromo-3-fluoro-6-nitroanisole
- 5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene
Comparison: 6-Bromo-3-fluoro-2-nitroanisole is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the anisole ring
Propriétés
Formule moléculaire |
C7H5BrFNO3 |
|---|---|
Poids moléculaire |
250.02 g/mol |
Nom IUPAC |
1-bromo-4-fluoro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Clé InChI |
WMZSQJVNHRGLMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















